![molecular formula C17H21NO2 B13987725 3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione CAS No. 78045-38-2](/img/structure/B13987725.png)
3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethylphenyl)-3-azaspiro[45]decane-2,4-dione is a chemical compound that belongs to the spirotetramat family This compound is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirodecane and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 1-amino-4-methoxycyclohexane-1-carbonitrile and 2,5-dimethylphenylacetyl chloride.
N-Acylation: The starting materials undergo N-acylation to form an intermediate.
Cyano Hydrolysis: The intermediate is then subjected to cyano hydrolysis.
Esterification: The resulting product undergoes esterification.
Intramolecular Cyclization: This step involves the formation of the spirocyclic structure.
O-Acylation: Finally, the compound is subjected to O-acylation to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and cost-effectiveness. The use of catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material has been reported to be effective .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex spirocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirotetramat: cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate.
Spirotetramat Metabolite BYI08330-cis-keto-hydroxy: cis-3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione.
Uniqueness
3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure and the presence of the dimethylphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
78045-38-2 |
|---|---|
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C17H21NO2/c1-12-6-7-14(10-13(12)2)18-15(19)11-17(16(18)20)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3 |
Clé InChI |
MDZKYWKWPOPZSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)CC3(C2=O)CCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



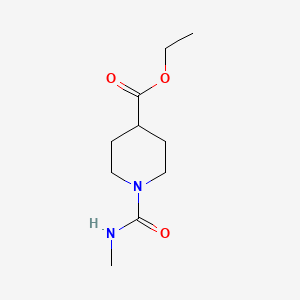
![[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-](/img/structure/B13987653.png)
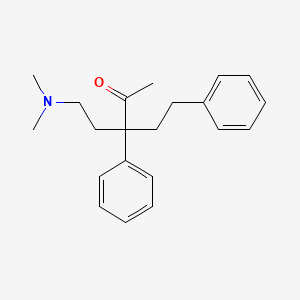
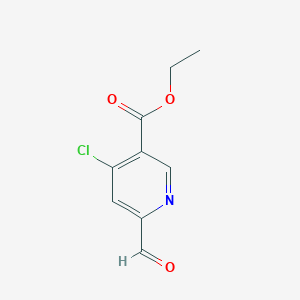

![2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B13987671.png)
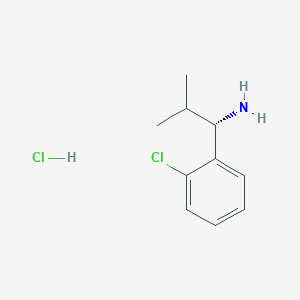
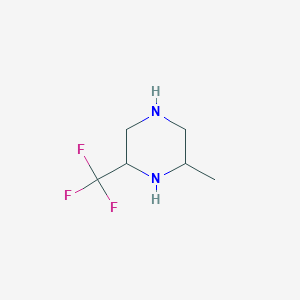
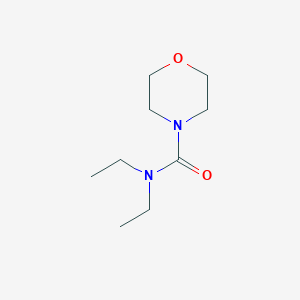



![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)
